molecular formula C19H27Cl3N2O B3363926 (+)-U-50488 hydrochloride CAS No. 107902-84-1

(+)-U-50488 hydrochloride

Cat. No. B3363926
CAS RN: 107902-84-1
M. Wt: 405.8 g/mol
InChI Key: KGMMGVIYOHGOKQ-JAXOOIEVSA-N
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Description

“(+)-U-50488 hydrochloride” likely refers to a hydrochloride salt form of a compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of drugs .


Synthesis Analysis

The synthesis of a specific compound like “(+)-U-50488 hydrochloride” would depend on the structure of the compound. For example, metformin hydrochloride, another medication, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .


Molecular Structure Analysis

The molecular structure of “(+)-U-50488 hydrochloride” would be specific to the compound. Hydrochloride has a molecular formula of HCl .


Chemical Reactions Analysis

The chemical reactions involving “(+)-U-50488 hydrochloride” would depend on the specific compound. Hydrochlorides can react with amines to form amine hydrochlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(+)-U-50488 hydrochloride” would depend on the specific compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base .

Scientific Research Applications

Behavioral Effects in Animals

(+)-U-50488 hydrochloride, as a kappa opioid receptor agonist, has been studied extensively for its effects on animal behavior. In research conducted by Tang and Collins (2004), it was found to produce potent antinociceptive activity in rhesus monkeys and rats. The behavioral effects at supra-analgesic doses resembled those of other kappa agonists rather than morphine, indicating its specificity for kappa receptors (Tang & Collins, 2004).

Neuroprotection and Analgesic Effects

U-50488 hydrochloride has also been explored for its potential neuroprotective effects in models of brain and spinal cord injury. Hall et al. (1987) demonstrated that U-50488H, a variant of U-50488, showed promising results in acute head and spinal injury models in mice and cats, suggesting its therapeutic potential for treating injuries to the nervous system (Hall et al., 1987).

Interaction with Other Opioids

The interaction of U-50488 with other opioids, particularly morphine, has been a subject of interest. Tao, Hwang, and Chen (1994) found that U-50488 antagonized morphine-induced antinociception in morphine-naive guinea pigs and partially restored antinociception in morphine-tolerant guinea pigs, suggesting its role in modulating opioid receptor activity (Tao, Hwang, & Chen, 1994).

Effects on Specific Body Systems

Research has also investigated the impact of U-50488 hydrochloride on specific body systems. Yokoyama et al. (2004) explored its effects on bladder and urethral function, discovering that U-50488 could decrease detrusor-sphincter dyssynergia and improve voiding efficiency in rats with spinal cord injuries, indicating potential therapeutic use for lower urinary tract dysfunction (Yokoyama et al., 2004).

Influence on Brain Function

The effects of U-50488 on brain function, particularly in relation to ischemia, have been examined. Silvia et al. (1987) found that pretreatment with U-50488H in rats prior to bilateral carotid occlusion prevented the development of edema in the forebrain, suggesting a role in protecting against cerebral ischemia (Silvia et al., 1987).

Gender Differences in Response

The sensitivity to the depressive-like effects of U-50488 varies between genders, as indicated by a study conducted by Russell et al. (2014). They observed that females were significantly less sensitive than males to the threshold-increasing effects of U-50488, independent of estrous cycle stages or gonadectomy, highlighting the importance of considering gender differences in research and potential therapeutic applications (Russell et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific compound. For example, some drugs work by interacting with an opiate receptor site in the CNS .

Safety and Hazards

Hydrochloric acid, a component of hydrochlorides, is considered hazardous. It can cause skin burns, eye damage, and respiratory irritation .

Future Directions

The future directions for “(+)-U-50488 hydrochloride” would depend on the specific compound and its applications. For example, there is ongoing research into the use of peptide-drug conjugates for targeted cancer therapy .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMMGVIYOHGOKQ-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-U-50488 hydrochloride

CAS RN

114528-81-3
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114528-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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